Rosiglitazone fumarate

Overview

Description

Rosiglitazone is an antidiabetic drug in the thiazolidinedione class. It works as an insulin sensitizer, by binding to the PPAR in fat cells and making the cells more responsive to insulin . It is marketed by the pharmaceutical company GlaxoSmithKline (GSK) as a stand-alone drug or for use in combination with metformin or with glimepiride .

Molecular Structure Analysis

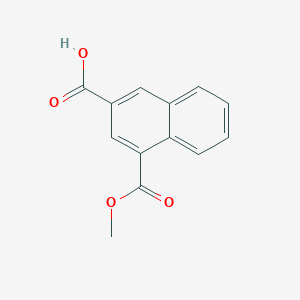

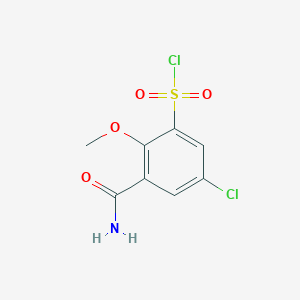

Rosiglitazone has a molecular formula of C18H19N3O3S and a molar mass of 357.43 g/mol . The structure of Rosiglitazone is well-conserved and forms hydrogen bonds with the polar residues in the AF-2 pocket and helix 12, stabilizing the active conformation of the LBD .Scientific Research Applications

Cardiovascular Risk Analysis

Improvement of Myocardial Glucose Uptake

In patients with Type 2 Diabetes and Coronary Artery Disease, rosiglitazone therapy has been shown to significantly increase insulin sensitivity and improve myocardial glucose uptake . This suggests that rosiglitazone therapy may facilitate myocardial glucose storage and utilization in these patients .

Alzheimer’s Disease Treatment

Rosiglitazone is a peroxisome proliferator-activated receptor-gamma agonist that reduces hyperglycemia and hyperinsulinemia and improves insulin signaling . This suggests its potential in the treatment of Alzheimer’s disease .

Mechanism of Action

Target of Action

Rosiglitazone fumarate, also known as 533QLZ62ZS, primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that play crucial roles in regulating genes involved in energy homeostasis, lipid metabolism, and insulin sensitivity .

Mode of Action

Rosiglitazone is a selective ligand of PPARγ , meaning it binds to this receptor and activates it . This activation influences the production of several gene products involved in glucose and lipid metabolism . It’s worth noting that rosiglitazone has no PPARα-binding action .

Biochemical Pathways

Upon activation by rosiglitazone, PPARγ influences several biochemical pathways. It plays a significant role in adipose tissue, where it regulates genes involved in fat cell differentiation, fatty acid uptake and storage, and glucose uptake . Rosiglitazone is metabolized by CYP450 enzymes into two main metabolites: N-desmethyl rosiglitazone and ρ-hydroxy rosiglitazone . In humans, CYP2C8 appears to have a major role in rosiglitazone metabolism .

Pharmacokinetics

Rosiglitazone exhibits high bioavailability (99%) and reaches peak plasma concentrations about 1 hour after dosing . It is metabolized in the liver, primarily via CYP2C8, and its metabolites are excreted in urine (64%) and feces (23%) . The half-life of rosiglitazone is approximately 3-4 hours .

Result of Action

The activation of PPARγ by rosiglitazone leads to improved insulin sensitivity and glucose control, making it an effective treatment for type 2 diabetes . Apart from its effect on insulin resistance, rosiglitazone appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone . It also suppresses the growth of certain cell lines, induces cell cycle arrest and apoptosis, which may be the mechanism of its anti-proliferation effect .

Action Environment

Environmental factors such as diet and genetic determinants can influence the action of rosiglitazone . For instance, severe forms of non-alcoholic fatty liver disease (NAFLD) can adversely affect the liver physiology and hence the pharmacokinetics of drugs like rosiglitazone . Furthermore, the efficacy of rosiglitazone can be influenced by the presence of other medications, as it can interact with various drugs .

Safety and Hazards

Rosiglitazone has been associated with an increased risk of acute myocardial infarction. The risk of acute myocardial infarction is 30 to 80% higher among patients with diabetes taking rosiglitazone than among those receiving placebo . Furthermore, these interim data do not provide assurance of the cardiovascular safety of rosiglitazone treatment in type 2 diabetes mellitus .

Future Directions

There are ongoing debates and research about the cardiovascular safety of rosiglitazone. Some reviewers recommended rosiglitazone be taken off the market, but an FDA panel disagreed, and it remains available in the U.S . Future research and clinical trials are needed to clarify uncertainties about the cardiovascular risk of rosiglitazone .

properties

IUPAC Name |

(E)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFUKZSWUHZXAV-WLHGVMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rosiglitazone fumarate | |

CAS RN |

403647-10-9 | |

| Record name | Rosiglitazone fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403647109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROSIGLITAZONE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533QLZ62ZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)

![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)

![4-[2-(trifluoromethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B6616291.png)

![methyl[(1-methylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6616302.png)